molecular formula C19H15ClN4O4S2 B394951 methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 374770-78-2

methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B394951
CAS No.: 374770-78-2
M. Wt: 462.9g/mol
InChI Key: YPPMUCIDLSBERH-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate is a complex organic compound that features a pyridine ring, a thiazole moiety, and various functional groups such as cyano, oxo, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the pyridine ring, followed by the introduction of the thiazole moiety and other functional groups. Common reagents used in these steps include various chlorinating agents, cyanating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with DNA or proteins involved in cell signaling pathways, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group.

    Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities and biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

Uniqueness

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of both a pyridine ring and a thiazole moiety, along with the cyano and sulfanyl groups, provides a versatile platform for chemical modifications and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S2/c1-28-18(27)15-14(10-2-4-11(20)5-3-10)12(8-21)17(24-16(15)26)30-9-13(25)23-19-22-6-7-29-19/h2-7,14-15H,9H2,1H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPMUCIDLSBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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